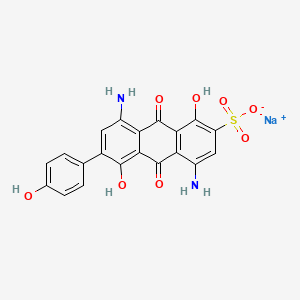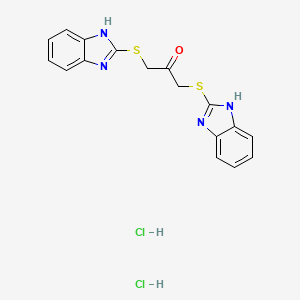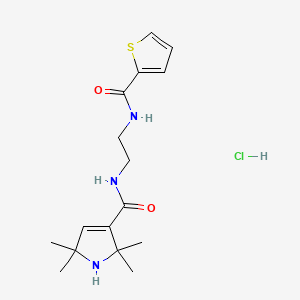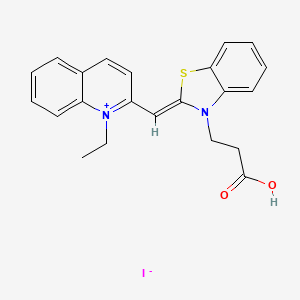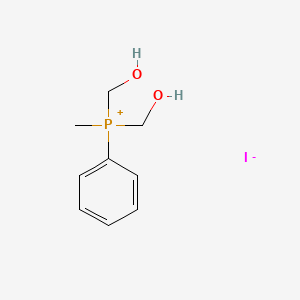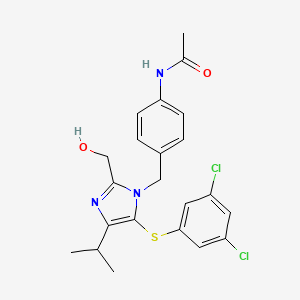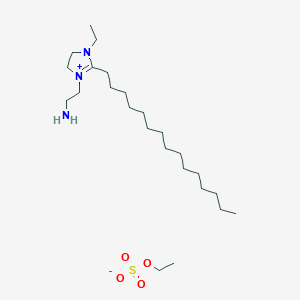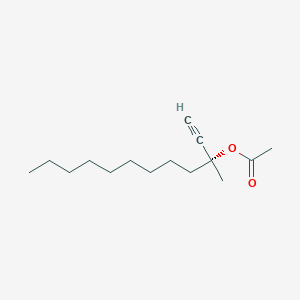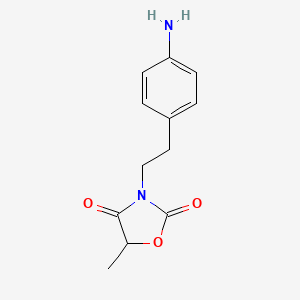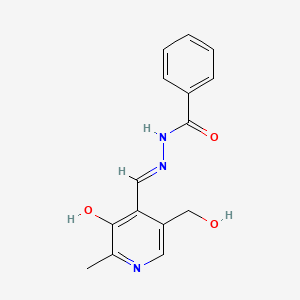
Pyridoxal benzoyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal benzoyl hydrazone is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-) This compound is derived from pyridoxal, a form of vitamin B6, and benzoyl hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal benzoyl hydrazone can be synthesized through the condensation reaction between pyridoxal and benzoyl hydrazine. The reaction typically involves mixing equimolar amounts of pyridoxal and benzoyl hydrazine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out. The precipitate is filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal benzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyridoxal benzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound can inhibit iron-dependent processes, such as DNA synthesis and electron transport, which are crucial for cell proliferation and survival. This chelation mechanism is particularly relevant in the context of its antiproliferative and anticancer activities . Additionally, the compound can induce apoptosis in cancer cells by disrupting iron homeostasis and generating reactive oxygen species .
Comparison with Similar Compounds
Pyridoxal isonicotinoyl hydrazone: Another hydrazone derivative with similar iron-chelating properties and potential anticancer activities.
Salicylaldehyde benzoyl hydrazone: Known for its antiproliferative effects and ability to inhibit iron uptake in neoplastic cells.
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone: Exhibits strong antiproliferative activity and iron chelation properties.
Uniqueness: Pyridoxal benzoyl hydrazone is unique due to its derivation from pyridoxal, a form of vitamin B6, which imparts additional biological relevance. Its ability to chelate iron and disrupt iron-dependent processes makes it a valuable compound for studying iron metabolism and developing new therapeutic agents .
Properties
CAS No. |
72343-06-7 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+ |
InChI Key |
VTHAZTPLDREYKS-CAOOACKPSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



